molecular formula C12H15NO3 B14676852 1-(8-hydroxy-7-methoxy-3,4-dihydro-1H-isoquinolin-2-yl)ethanone

1-(8-hydroxy-7-methoxy-3,4-dihydro-1H-isoquinolin-2-yl)ethanone

Cat. No.: B14676852
M. Wt: 221.25 g/mol
InChI Key: SITIZBMFNXQLOX-UHFFFAOYSA-N
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Description

2-acetyl-7-methoxy-1,2,3,4-tetrahydro-isoquinolin-8-ol is a complex organic compound belonging to the class of isoquinolines Isoquinolines are heterocyclic aromatic organic compounds that are structurally related to quinoline This compound is characterized by the presence of an acetyl group, a methoxy group, and a tetrahydroisoquinoline core

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-acetyl-7-methoxy-1,2,3,4-tetrahydro-isoquinolin-8-ol typically involves multi-step organic reactions. One common synthetic route starts with the preparation of the isoquinoline core, followed by the introduction of the acetyl and methoxy groups. The reaction conditions often involve the use of strong acids or bases, high temperatures, and specific catalysts to facilitate the desired transformations.

Industrial Production Methods

In an industrial setting, the production of 2-acetyl-7-methoxy-1,2,3,4-tetrahydro-isoquinolin-8-ol may involve large-scale chemical reactors and continuous flow processes to ensure high yield and purity. The use of automated systems and advanced analytical techniques helps in monitoring the reaction progress and optimizing the conditions for maximum efficiency.

Chemical Reactions Analysis

Types of Reactions

2-acetyl-7-methoxy-1,2,3,4-tetrahydro-isoquinolin-8-ol can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form quinoline derivatives.

    Reduction: Reduction reactions can convert the acetyl group to an alcohol or other functional groups.

    Substitution: The methoxy group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.

    Substitution: Substitution reactions may involve nucleophiles such as amines or thiols in the presence of catalysts like palladium or copper.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinoline derivatives, while reduction can produce alcohols or other reduced forms of the compound.

Scientific Research Applications

2-acetyl-7-methoxy-1,2,3,4-tetrahydro-isoquinolin-8-ol has a wide range of applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex organic molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 2-acetyl-7-methoxy-1,2,3,4-tetrahydro-isoquinolin-8-ol involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and the context in which the compound is used.

Comparison with Similar Compounds

Similar Compounds

    2-acetyl-1,2,3,4-tetrahydro-isoquinolin-8-ol: Lacks the methoxy group, which may affect its chemical reactivity and biological activity.

    7-methoxy-1,2,3,4-tetrahydro-isoquinolin-8-ol: Lacks the acetyl group, which may influence its solubility and interaction with molecular targets.

    2-acetyl-7-methoxy-isoquinolin-8-ol: Lacks the tetrahydro structure, which may alter its stability and reactivity.

Uniqueness

2-acetyl-7-methoxy-1,2,3,4-tetrahydro-isoquinolin-8-ol is unique due to the combination of its functional groups and the tetrahydroisoquinoline core. This combination imparts specific chemical properties and potential biological activities that distinguish it from other similar compounds.

Properties

Molecular Formula

C12H15NO3

Molecular Weight

221.25 g/mol

IUPAC Name

1-(8-hydroxy-7-methoxy-3,4-dihydro-1H-isoquinolin-2-yl)ethanone

InChI

InChI=1S/C12H15NO3/c1-8(14)13-6-5-9-3-4-11(16-2)12(15)10(9)7-13/h3-4,15H,5-7H2,1-2H3

InChI Key

SITIZBMFNXQLOX-UHFFFAOYSA-N

Canonical SMILES

CC(=O)N1CCC2=C(C1)C(=C(C=C2)OC)O

Origin of Product

United States

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